2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
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Overview
Description
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a propylsulfonyl group and a thiophene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a propylsulfonyl group. This can be achieved by reacting piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The piperazine intermediate is reacted with 2-bromoacetylthiophene under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
- 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
Uniqueness
2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is unique due to the presence of the propylsulfonyl group, which can influence its lipophilicity and, consequently, its pharmacokinetic properties. This makes it distinct from its methyl and ethyl analogs, potentially offering different biological activities and applications.
Properties
IUPAC Name |
2-(4-propylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13/h3-4,9H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUUCSSDNJGFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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